An In-Depth Technical Guide to 2-Methyl-5-morpholinoaniline: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 2-Methyl-5-morpholinoaniline: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Building Block in Medicinal Chemistry
2-Methyl-5-morpholinoaniline, a substituted aniline derivative, is emerging as a valuable intermediate in the landscape of modern drug discovery and organic synthesis. Its unique molecular architecture, which combines a methylated aniline core with a morpholine moiety, bestows upon it specific physicochemical properties that are increasingly sought after in the design of novel therapeutic agents. The morpholine ring, in particular, is a well-regarded pharmacophore, known to enhance aqueous solubility and modulate the metabolic profile of drug candidates. This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-methyl-5-morpholinoaniline, offering a technical resource for researchers engaged in the synthesis of complex molecules and the development of new pharmaceuticals.
Molecular Structure and Identification
The foundational step in understanding any chemical entity is a thorough characterization of its structure and identifiers.
Chemical Structure:
The structure of 2-methyl-5-morpholinoaniline consists of a benzene ring substituted with a methyl group at position 2, an amino group at position 1, and a morpholino group at position 5.
Caption: 2D Chemical Structure of 2-Methyl-5-morpholinoaniline.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 2-methyl-5-(morpholin-4-yl)aniline[1] |
| Synonyms | 2-methyl-5-(4-morpholinyl)aniline |
| CAS Number | 1007211-91-7[1] |
| Molecular Formula | C₁₁H₁₆N₂O[1] |
| Molecular Weight | 192.26 g/mol [1] |
Physicochemical and Spectroscopic Properties
A comprehensive understanding of a compound's physical and chemical properties is paramount for its application in research and development. While extensive experimental data for 2-methyl-5-morpholinoaniline is not widely published, the following table summarizes available and predicted information.
| Property | Value | Source |
| Physical Form | Solid, powder[1] | Sigma-Aldrich, American Elements |
| Purity | 95% | Sigma-Aldrich |
| Storage Temperature | Refrigerator | Sigma-Aldrich |
| Solubility | No data available | |
| Melting Point | No data available | |
| Boiling Point | No data available |
Spectroscopic Characterization (Predicted):
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¹H NMR: The spectrum would be expected to show a singlet for the methyl protons, characteristic multiplets for the aromatic protons, and two distinct triplets for the methylene protons of the morpholine ring adjacent to the nitrogen and oxygen atoms, respectively. The amine protons would likely appear as a broad singlet.
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¹³C NMR: The spectrum would feature signals for the aromatic carbons, the methyl carbon, and the four distinct carbons of the morpholine ring.
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IR Spectroscopy: Key absorption bands would be expected for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the benzene ring, and C-O-C stretching of the morpholine ether linkage.
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Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 192.26, corresponding to the molecular weight of the compound.
Synthesis of 2-Methyl-5-morpholinoaniline
The synthesis of 2-methyl-5-morpholinoaniline is not widely documented in standard chemical literature. However, a key patent indicates its preparation is described in the international patent application WO 2008018426 A1, where it is used as an intermediate. Based on established synthetic methodologies for analogous compounds, a plausible and efficient synthetic route involves a two-step process starting from 2-methyl-5-nitroaniline.
Proposed Synthetic Pathway:
A logical approach to the synthesis of 2-methyl-5-morpholinoaniline involves the initial formation of a morpholine-substituted nitrobenzene derivative, followed by the reduction of the nitro group to the corresponding aniline.
Caption: Proposed two-step synthesis of 2-Methyl-5-morpholinoaniline.
Detailed Experimental Protocol (Proposed):
The following protocol is a proposed methodology based on standard organic chemistry transformations and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 4-(4-Methyl-3-nitrophenyl)morpholine
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-5-nitrotoluene (1 equivalent), morpholine (1.2 equivalents), and potassium carbonate (2 equivalents) in dimethyl sulfoxide (DMSO).
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Reaction Execution: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4-(4-methyl-3-nitrophenyl)morpholine.
Step 2: Synthesis of 2-Methyl-5-morpholinoaniline
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Reaction Setup: In a hydrogenation vessel, dissolve 4-(4-methyl-3-nitrophenyl)morpholine (1 equivalent) in ethanol. Add a catalytic amount of 10% palladium on carbon (Pd/C).
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Reaction Execution: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature until the starting material is consumed (monitored by TLC).
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Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: The crude 2-methyl-5-morpholinoaniline can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the final product.
Applications in Drug Development
The primary significance of 2-methyl-5-morpholinoaniline lies in its role as a key intermediate in the synthesis of pharmacologically active molecules.
Intermediate for P2X7 Receptor Modulators:
Patents have disclosed the use of 2-methyl-5-morpholinoaniline in the preparation of P2X7 receptor modulators. The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP and is implicated in a variety of physiological and pathological processes, including inflammation, neuropathic pain, and neurodegenerative diseases[2][3][4].
The development of selective P2X7 receptor antagonists is a promising therapeutic strategy for these conditions. The aniline nitrogen of 2-methyl-5-morpholinoaniline serves as a crucial nucleophilic handle for the construction of more complex molecules that can interact with the P2X7 receptor.
Caption: Role of 2-Methyl-5-morpholinoaniline in the drug discovery pipeline.
The presence of the morpholine moiety in this building block is advantageous as it can improve the pharmacokinetic properties of the final drug candidate, such as solubility and metabolic stability, which are critical for the development of orally bioavailable drugs.
Safety and Handling
As with any chemical substance, proper safety precautions should be observed when handling 2-methyl-5-morpholinoaniline.
Hazard Identification:
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Hazard Statements: According to supplier safety data, the compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
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Precautionary Statements: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
2-Methyl-5-morpholinoaniline is a specialized chemical intermediate with significant potential in the field of medicinal chemistry. While detailed public data on its properties and synthesis are still emerging, its structural features and documented use as a precursor to P2X7 receptor modulators highlight its importance. This guide has provided a consolidated overview of its known characteristics and a plausible, detailed synthetic route to aid researchers in their synthetic endeavors. As the quest for novel therapeutics continues, the utility of well-designed building blocks like 2-methyl-5-morpholinoaniline is poised to grow, making it a compound of interest for further investigation and application in drug discovery programs.
References
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American Elements. (n.d.). 2-methyl-5-(morpholin-4-yl)aniline. Retrieved January 22, 2026, from [Link]
- Fischer, W., et al. (2014). Natural compounds with P2X7 receptor-modulating properties. Naunyn-Schmiedeberg's Archives of Pharmacology, 387(1), 23-35.
- Adinolfi, E., et al. (2018).
- Di Virgilio, F., et al. (2021). Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation. Journal of Medicinal Chemistry, 64(5), 2649-2673.
- Google Patents. (n.d.). WO2009053459A1 - 4-benzoyl-1-substituted-piperazin-2-one derivatives as p2x7 modulators.
